molecular formula C9H13Cl2NO2 B6224412 2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride CAS No. 2763754-70-5

2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride

Cat. No.: B6224412
CAS No.: 2763754-70-5
M. Wt: 238.1
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Description

2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an aminomethyl group, a chlorophenoxy group, and an ethan-1-ol moiety, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride typically involves multiple steps One common method starts with the chlorination of phenol to produce 5-chlorophenol This intermediate is then reacted with ethylene oxide to form 2-(5-chlorophenoxy)ethanol

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[2-(aminomethyl)-5-chlorophenoxy]acetaldehyde, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)phenol
  • 5-chloro-2-(aminomethyl)phenol
  • 2-(aminomethyl)-5-chlorophenol

Uniqueness

2-[2-(aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it more versatile in chemical reactions and biological interactions compared to its similar counterparts.

Properties

CAS No.

2763754-70-5

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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